Leu-met
Overview
Description
“Leu-met” or “t-BOC-Leu-Met” is a peptidase substrate used to measure peptidase activity in solution or in live cells . The substrate has an excitation/emission maxima of approximately 330/403. After cleavage by peptidases, the product produces blue-fluorescence .
Synthesis Analysis
The synthesis of “Leu-met” involves complex biochemical processes. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . Moreover, microbial production of Met has been explored as a more sustainable alternative to the chemical synthesis that currently meets the global Met demand .
Chemical Reactions Analysis
“Leu-met” participates in various biochemical reactions. For instance, it has been used in the complete assignment of Ala, Ile, Leu, Met, and Val methyl groups of human blood group A and B glycosyltransferases . More research is needed to fully understand the range of chemical reactions involving “Leu-met”.
Scientific Research Applications
Regional Distribution in Rat Brain
Leu-met enkephalin shows significant variation in regional distribution within the rat brain. A study found the highest concentration in the striatum and the lowest in the cerebellum and hippocampus. Notably, met-enkephalin content was higher than that of leu-enkephalin in every brain region examined (Yang, Hong, & Costa, 1977).
Effects on Insulin Sensitivity and Glycemic Control
Leucine (Leu) amplifies the effects of metformin (Met) on insulin sensitivity and glycemic control in diet-induced obese mice. Leu activates Sirt1, which improves insulin sensitivity. When combined with Met, it enables significant reductions in Met doses while maintaining or enhancing efficacy (Fu et al., 2015).
Enkephalin Distribution and Hypophysectomy
Research indicates that the regional concentrations of met- and leu-enkephalin in the brain are not altered by hypophysectomy. This suggests that brain enkephalins may not be derived from pituitary endorphins (Kobayashi et al., 1978).
Activation of AMPK/Sirt1 Pathway
A combination of Leu and Met activates the AMPK/Sirt1 pathway, enhancing insulin sensitivity in skeletal muscle. This interaction also stimulates glucose and lipid metabolism and extends life span in Caenorhabditis elegans (Banerjee, Bruckbauer, & Zemel, 2016).
Presence in the Heart
Enkephalins, including Leu-ENK and Met-ENK, have been identified in the heart of guinea pigs, suggesting their involvement in cardiac reflex mechanisms (Lang et al., 1983).
Electronic Materials from Aliphatic Amino Acids
A study on aliphatic amino acids, including L-Met and L-Leu, found potential in creating biomolecule-based electronic materials. L-Met was identified as a wide bandgap p-type semiconductor, and L-Leu exhibited significant piezoelectric properties (Du, Yuan, Tan, & Yang, 2023).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTISAKGPIGTIJJ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Met-OH | |
CAS RN |
36077-39-1 | |
Record name | L-Leucyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36077-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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